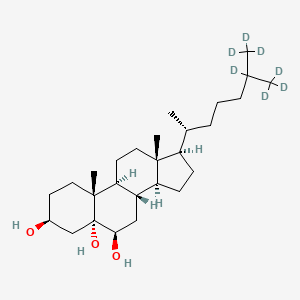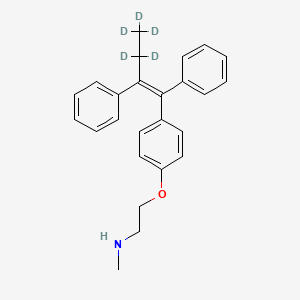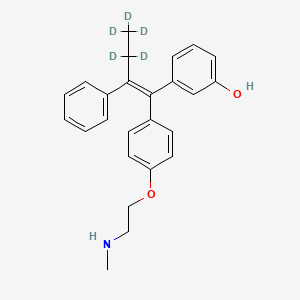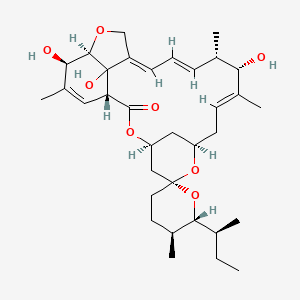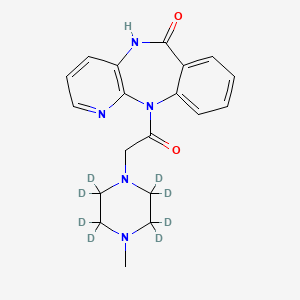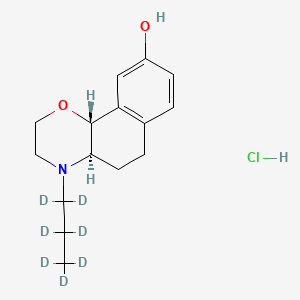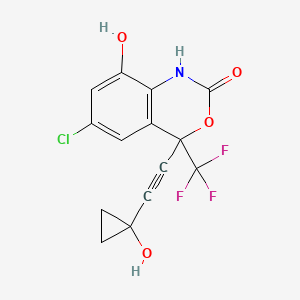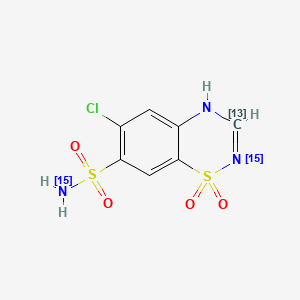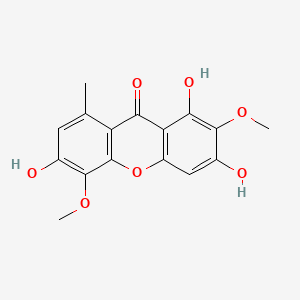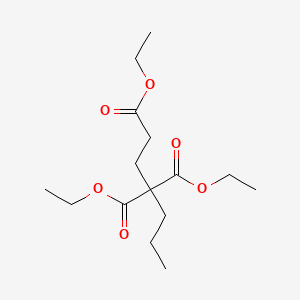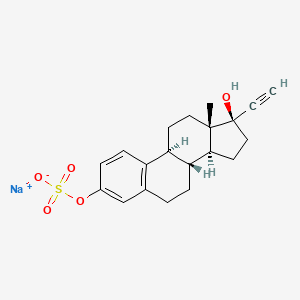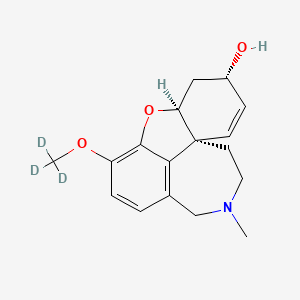
表-加兰他敏-O-甲基-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epi-galanthamine-O-methyl-d3: is a deuterium-labeled derivative of galanthamine, a naturally occurring alkaloid. This compound is primarily known for its role as a selective inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . The deuterium labeling in Epi-galanthamine-O-methyl-d3 enhances its stability and allows for more precise analytical measurements in scientific research .
科学研究应用
Epi-galanthamine-O-methyl-d3 has a wide range of applications in scientific research:
作用机制
Target of Action
Epi-galanthamine-O-methyl-d3 is a deuterium-labeled selective inhibitor of acetylcholinesterase (AChE) . AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain that is involved in memory and cognition.
Mode of Action
The compound interacts with AChE, inhibiting its activity This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission
Result of Action
The primary molecular effect of Epi-galanthamine-O-methyl-d3 is the inhibition of AChE, leading to increased acetylcholine levels . This can enhance cholinergic transmission, potentially improving memory and cognition. On a cellular level, the compound may also inhibit ion channels and protein interactions .
生化分析
Biochemical Properties
Epi-galanthamine-O-methyl-d3 interacts with acetylcholinesterase, an enzyme crucial in nerve function . The nature of this interaction is inhibitory, meaning Epi-galanthamine-O-methyl-d3 prevents acetylcholinesterase from performing its usual function .
Cellular Effects
The inhibition of acetylcholinesterase by Epi-galanthamine-O-methyl-d3 can have significant effects on cellular processes. Acetylcholinesterase plays a key role in nerve signal transmission, and its inhibition can influence cell signaling pathways .
Molecular Mechanism
Epi-galanthamine-O-methyl-d3 exerts its effects at the molecular level primarily through its interaction with acetylcholinesterase. By binding to this enzyme, Epi-galanthamine-O-methyl-d3 inhibits its activity, which can lead to changes in nerve signal transmission .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Epi-galanthamine-O-methyl-d3 involves multiple steps, starting from commercially available precursors. The key steps include:
Intramolecular Alkylation: This step involves the formation of a phenol derivative, which is then subjected to intramolecular alkylation to form the core structure of the compound.
Deuterium Labeling:
Industrial Production Methods: Industrial production of Epi-galanthamine-O-methyl-d3 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the phenol derivative.
Deuterium Exchange: Industrial deuterium exchange processes to incorporate deuterium atoms.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure the compound’s purity and quality.
化学反应分析
Types of Reactions: Epi-galanthamine-O-methyl-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Epi-galanthamine-O-methyl-d3 .
相似化合物的比较
Galanthamine: The parent compound, also an acetylcholinesterase inhibitor.
Galanthamine-O-methyl-d3: Another deuterium-labeled derivative with similar properties.
Homolycorine: A structurally related alkaloid with different biological activities.
Uniqueness: Epi-galanthamine-O-methyl-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in pharmacokinetic and metabolic studies .
属性
IUPAC Name |
(1S,12S,14S)-4-methyl-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUTZQLVASHGKV-FDGFTHSKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(CN(CC[C@]34C=C[C@H](C[C@@H]4O2)O)C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
